molecular formula C21H26N2O3 B247732 2-(4-Methoxyphenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone

2-(4-Methoxyphenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone

Cat. No.: B247732
M. Wt: 354.4 g/mol
InChI Key: NADWULVWGLBRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone is an organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone typically involves the following steps:

    Preparation of 4-Methoxyphenol: This can be achieved through the methylation of hydroquinone using dimethyl sulfate in the presence of a base.

    Formation of 4-Methoxyphenoxyacetic Acid: This involves the reaction of 4-methoxyphenol with chloroacetic acid in the presence of a base.

    Synthesis of this compound: The final step involves the reaction of 4-methoxyphenoxyacetic acid with 4-(3-methyl-benzyl)piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of 4-hydroxyphenoxy derivatives.

    Reduction: Formation of 2-(4-Methoxy-phenoxy)-1-[4-(3-methyl-benzyl)-piperazin-1-yl]ethanol.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Methoxyphenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as an anti-inflammatory or anti-cancer agent.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenol: A precursor in the synthesis of 2-(4-Methoxyphenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone.

    4-(3-Methyl-benzyl)piperazine: Another precursor in the synthesis.

    2-(4-Hydroxy-phenoxy)-1-[4-(3-methyl-benzyl)-piperazin-1-yl]-ethanone: A potential oxidation product.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C21H26N2O3/c1-17-4-3-5-18(14-17)15-22-10-12-23(13-11-22)21(24)16-26-20-8-6-19(25-2)7-9-20/h3-9,14H,10-13,15-16H2,1-2H3

InChI Key

NADWULVWGLBRMR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

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